molecular formula C18H16Cl2N4O3S B4978146 2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide

Cat. No. B4978146
M. Wt: 439.3 g/mol
InChI Key: SQOJTHLXMHKVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide is a chemical compound used in scientific research for its potential pharmacological properties. This compound is also known as BTCP and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

BTCP acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This means that it blocks the reuptake of these neurotransmitters, leading to increased levels in the brain. This is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
BTCP has been shown to have an effect on the serotonin and dopamine systems in the brain. It has been shown to increase levels of these neurotransmitters, leading to an improvement in mood and a reduction in anxiety. Additionally, BTCP has been shown to have analgesic effects, reducing pain perception in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using BTCP in lab experiments include its well-studied mechanism of action and its potential use as a pharmacological tool. However, limitations include its potential toxicity and the need for further research on its long-term effects.

Future Directions

For research on BTCP include further studies on its potential use as an antidepressant, anxiolytic, and antipsychotic drug. Additionally, research on its potential use in the treatment of neuropathic pain and other neurological disorders could be explored. Further studies on its toxicity and long-term effects are also needed.

Synthesis Methods

The synthesis of BTCP involves the reaction of 2-chlorobenzoyl chloride with 4-(2-chloro-4-nitrophenyl)piperazine in the presence of triethylamine. The resulting product is then treated with carbon disulfide to yield the final compound.

Scientific Research Applications

BTCP has been studied for its potential use as an antidepressant and anxiolytic drug. It has been shown to have an effect on the serotonin and dopamine systems in the brain, which are involved in mood regulation. Additionally, BTCP has been studied for its potential use in the treatment of neuropathic pain and as an antipsychotic drug.

properties

IUPAC Name

2-chloro-N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O3S/c19-14-4-2-1-3-13(14)17(25)21-18(28)23-9-7-22(8-10-23)16-6-5-12(24(26)27)11-15(16)20/h1-6,11H,7-10H2,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOJTHLXMHKVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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